molecular formula C10H14N2O B14839348 3-Cyclopropoxy-6-ethylpyridin-2-amine

3-Cyclopropoxy-6-ethylpyridin-2-amine

Cat. No.: B14839348
M. Wt: 178.23 g/mol
InChI Key: FPDSZRZYOPTVSM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-ethylpyridin-2-amine is a pyridine derivative featuring a cyclopropoxy group at position 3 and an ethyl substituent at position 4. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.24 g/mol.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyloxy-6-ethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3,(H2,11,12)

InChI Key

FPDSZRZYOPTVSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-ethylpyridin-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-6-ethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products:

Scientific Research Applications

3-Cyclopropoxy-6-ethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-Cyclopropoxy-6-ethylpyridin-2-amine with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₀H₁₄N₂O 178.24 3-cyclopropoxy, 6-ethyl High lipophilicity (ethyl), strained cyclopropoxy ring; potential thermal stability concerns
6-Cyclopropylpyridin-2-amine C₈H₁₀N₂ 134.18 6-cyclopropyl Stable under normal conditions; no GHS hazards reported
6-Chloro-pyridin-2-amine derivatives C₅H₅ClN₂ ~128.56 (varies) 6-chloro Electron-withdrawing chloro group; antimicrobial activity
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 3-methoxy, bipyridine structure Enhanced solubility (methoxy); used in drug synthesis
6-(Cyclobutylmethoxy)pyridin-3-amine C₁₀H₁₄N₂O 178.24 3-amine, 6-cyclobutylmethoxy Versatile in pharmaceuticals; steric bulk from cyclobutyl

Key Observations :

  • Stability: 6-Cyclopropylpyridin-2-amine is noted for stability under standard conditions , while cyclopropoxy-containing compounds may face thermal or oxidative degradation risks.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Cyclopropoxy-6-ethylpyridin-2-amine in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved respirators if ventilation is insufficient .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in a cool, dry place away from strong oxidizing agents (e.g., peroxides, chlorates) to avoid hazardous reactions. Use inert atmosphere storage if hygroscopicity is observed .
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. Firefighters should use self-contained breathing apparatus (SCBA) during spills involving combustion .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify cyclopropoxy and ethyl substituents. Compare chemical shifts with similar pyridine derivatives (e.g., 6-Cyclopropylpyridin-2-amine) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (C10_{10}H14_{14}N2_2O) via combustion analysis .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Physical State : Likely a semi-solid or crystalline solid (analogous to 6-Cyclopropylpyridin-2-amine, which is a brown semi-solid) .
  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, hexane) to optimize reaction conditions.
  • Stability : Monitor thermal stability via differential scanning calorimetry (DSC). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, IR can confirm amine and ether functional groups .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • Reproducibility : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out degradation .

Q. What strategies are effective for optimizing the synthetic yield of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving cyclopropoxy groups .
  • Temperature Control : Conduct kinetic studies to identify optimal reaction temperatures (e.g., 60–80°C for cyclopropane ring stability) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Molecular Orbital Analysis : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Mechanistic Studies : Employ transition state modeling (e.g., with QM/MM methods) to simulate reaction pathways for cyclopropoxy ring-opening or alkylation .

Q. What methodologies are recommended for assessing the compound’s potential toxicity in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on cell lines (e.g., HEK293) to evaluate cytotoxicity. Include positive controls (e.g., cisplatin) for comparison .
  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict toxicity endpoints based on structural analogs (e.g., pyridine derivatives with cyclopropoxy groups) .

Methodological Design Considerations

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Study : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals .
  • Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., cyclopropanol or ethylpyridine fragments) .

Q. What statistical approaches are suitable for analyzing contradictory data in reaction optimization studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading) .
  • Multivariate Analysis : Use principal component analysis (PCA) to cluster successful vs. failed reactions and identify critical parameters .

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